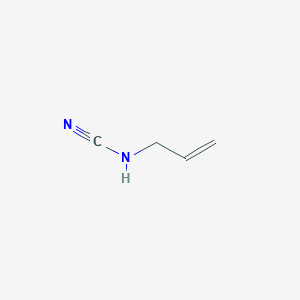

N-allylcyanamide

Description

Significance and Context in Nitrogenous Organic Compounds

Nitrogenous compounds are fundamental to medicinal chemistry, materials science, and agrochemicals. The cyanamide (B42294) functional group, with its distinct nitrogen-carbon-nitrogen connectivity, offers a unique platform for chemical manipulation. ias.ac.in The presence of the allyl group in N-allylcyanamide further enhances its synthetic utility, providing a handle for various addition and cyclization reactions. This combination of reactive sites allows for the construction of intricate molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules. The ability to participate in both nucleophilic and electrophilic interactions, as well as pericyclic reactions, positions this compound as a versatile intermediate in the synthesis of a wide array of nitrogenous organic compounds.

Historical Perspectives on this compound Research and Development

The chemistry of cyanamides has a rich history, with early research focusing on the synthesis and reactivity of the parent compound, cyanamide, and its simple alkyl and aryl derivatives. researchgate.net The primary historical method for the synthesis of N-substituted cyanamides is the von Braun reaction, first reported by Julius von Braun. This reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide, leading to the formation of an organocyanamide and an alkyl bromide. wikipedia.org

While specific early research focused solely on this compound is not extensively documented, its synthesis would have been achievable through these classical methods, such as the reaction of allylamine (B125299) with a cyanating agent. The development of modern synthetic methods, including palladium-catalyzed reactions, has provided more efficient and versatile routes to N-allylcyanamides and their derivatives. cardiff.ac.uk These advancements have paved the way for the exploration of this compound's unique reactivity in contemporary organic synthesis.

Scope and Objectives of Contemporary Academic Inquiry into this compound

Current research on this compound is primarily focused on leveraging its dual functionality to develop novel synthetic methodologies. A significant area of investigation involves its use in cascade reactions, where multiple chemical bonds are formed in a single operation, leading to a rapid increase in molecular complexity.

A notable example of contemporary research is the use of N-allylcyanamides in radical borylative cyclization reactions. In these reactions, a boryl radical adds to the allyl group, initiating a cascade of events that results in the formation of structurally diverse, boron-containing N-heterocycles. These boron-functionalized products are valuable synthetic intermediates that can be further elaborated into a variety of complex molecules. This approach highlights the modern focus on reaction efficiency, atom economy, and the generation of molecular diversity from readily accessible starting materials like this compound.

Chemical Profile of this compound

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₄H₆N₂ | |

| Molecular Weight | 82.11 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | Based on similar small organic molecules. |

| Boiling Point | Estimated to be in the range of 150-200 °C | Estimation based on functional groups and molecular weight. |

| Solubility | Likely soluble in common organic solvents | Such as ethanol, acetone, and dichloromethane. |

Interactive Data Table: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the allyl protons (vinylic and allylic) and the N-H proton. |

| ¹³C NMR | Resonances for the three distinct carbon atoms of the allyl group and the carbon of the nitrile group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H bond, the C≡N (nitrile) triple bond, and the C=C double bond of the allyl group. |

Synthesis and Reactions of this compound

Synthesis

The synthesis of this compound can be achieved through several established methods for the N-cyanation of amines. A common laboratory-scale synthesis involves the reaction of allylamine with a cyanating agent such as cyanogen bromide in the presence of a base to neutralize the hydrogen bromide byproduct.

More contemporary and safer methods for the synthesis of cyanamides have been developed to avoid the use of highly toxic cyanogen bromide. cardiff.ac.uk These include palladium-catalyzed three-component coupling reactions of allyl carbonates, isocyanides, and trimethylsilyl (B98337) azide (B81097). cardiff.ac.uk

Detailed Research Findings on Reactivity

Recent research has demonstrated the utility of this compound as a substrate in radical borylative cyclization reactions. This process is initiated by the addition of a boryl radical to the terminal carbon of the allyl group. The resulting carbon-centered radical then undergoes an intramolecular cyclization onto the nitrogen atom of the cyanamide group. This cascade reaction leads to the formation of a five-membered nitrogen-containing ring with an exocyclic boryl-functionalized imine. These cyclic products are valuable intermediates for further synthetic transformations.

The regioselectivity of the initial radical addition and the stereochemical outcome of the cyclization are key areas of investigation in these studies. The reaction conditions, including the choice of radical initiator and solvent, can influence the efficiency and selectivity of the process.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enylcyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-2-3-6-4-5/h2,6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEONEAPMPJEGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485418 | |

| Record name | Cyanamide, 2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36333-01-4 | |

| Record name | Cyanamide, 2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Allylcyanamide

Established Preparative Routes and Optimization

Historically, the synthesis of N-substituted cyanamides has been dominated by methods involving the reaction of amines with cyanogen (B1215507) halides, a process known as the von Braun reaction. cardiff.ac.uk This approach is considered a primary and established route for the preparation of monosubstituted cyanamides.

One of the most direct and common methods involves the electrophilic cyanation of a primary amine with cyanogen bromide (BrCN). researchgate.net Specifically, for N-allylcyanamide, this would involve the reaction of allylamine (B125299) with cyanogen bromide. The reaction is typically carried out at low temperatures in a suitable solvent, often in the presence of a base like sodium carbonate to neutralize the hydrogen bromide byproduct. cardiff.ac.uk While effective, a significant drawback of this method is the high toxicity of cyanogen bromide, which necessitates careful handling and has driven the search for safer alternatives. cardiff.ac.uk

Another established, albeit less direct, route involves the alkylation of cyanamide (B42294) salts. For instance, diallylcyanamide (B1670386) can be synthesized by reacting a solution of sodium cyanamide (prepared from calcium cyanamide and sodium hydroxide) with allyl bromide in an alcohol solvent. orgsyn.org While this procedure is a general method for preparing dialkylcyanamides, optimization to favor the monosubstituted this compound product would require careful control of stoichiometry and reaction conditions, though the formation of the disubstituted product is often significant.

The table below summarizes the key aspects of these established preparative routes.

| Method | Reactants | Reagents/Conditions | Typical Product | Key Characteristics |

| von Braun Reaction | Allylamine, Cyanogen Bromide | Anhydrous Sodium Carbonate, THF, -20°C to RT | This compound | Direct, high-yielding, but uses highly toxic reagent. cardiff.ac.uk |

| Alkylation of Cyanamide | Cyanamide, Allyl Bromide | Sodium Hydroxide, Alcohol, Reflux | Primarily Diallylcyanamide | Avoids primary amine starting material; control for mono-alkylation is challenging. orgsyn.org |

Emerging Synthetic Strategies and Innovations

In response to the hazards associated with traditional reagents like cyanogen bromide, significant research has focused on developing safer and more innovative synthetic strategies for N-substituted cyanamides. These emerging methods often employ less toxic reagents, novel catalytic systems, and offer different selectivity.

One innovative approach involves replacing cyanogen bromide with safer cyano sources. Trichloroacetonitrile (Cl₃CCN) has been developed as an inexpensive and less hazardous alternative for the one-pot N-cyanation of secondary amines and shows potential for primary amines as well. semanticscholar.orgcardiff.ac.uk This method typically involves reacting the amine with trichloroacetonitrile, often with a catalyst, to form the corresponding cyanamide, representing a significant improvement in operational safety. semanticscholar.orgcardiff.ac.uk

Another novel strategy is the deoxycyanamidation of alcohols. This method utilizes reagents like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) to convert alcohols directly into N-substituted cyanamides. researchgate.net For example, propargyl alcohol can undergo a one-pot deoxycyanamidation–isomerization process to yield N-allenyl cyanamides, highlighting the potential for this method to be adapted for allyl alcohol to produce this compound. researchgate.net

Furthermore, palladium-catalyzed reactions have emerged as a powerful tool for constructing complex molecules, including substituted cyanamides. A notable innovation is the palladium-catalyzed three-component coupling reaction (TCCR). This method allows for the synthesis of N-allyl-N-aryl cyanamides from aryl isocyanides, allyl methyl carbonate, and trimethylsilyl (B98337) azide (B81097) in the presence of a palladium catalyst. nih.govfigshare.comresearchgate.net This strategy showcases the power of modern catalysis to assemble the this compound framework with high efficiency and functional group tolerance, representing a significant departure from classical stoichiometric methods. nih.gov

The table below highlights these emerging synthetic strategies.

| Strategy | Key Reagents/Catalyst | Precursors | Potential Advantages |

| Safer Cyanating Agents | Trichloroacetonitrile (Cl₃CCN) | Allylamine | Avoids highly toxic cyanogen bromide; inexpensive reagent. semanticscholar.orgcardiff.ac.uk |

| Deoxycyanamidation | N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Allyl alcohol | Utilizes readily available alcohols as starting materials. researchgate.net |

| Palladium Catalysis (TCCR) | Pd₂(dba)₃, dppe | Aryl isocyanide, Allyl methyl carbonate, TMS-azide | High efficiency, broad substrate scope, and mild reaction conditions. nih.govfigshare.com |

These innovative approaches are expanding the synthetic chemist's toolbox for accessing this compound and its derivatives, offering pathways that are not only efficient but also adhere to the principles of green and sustainable chemistry.

Reactivity Profiles and Mechanistic Elucidations of N Allylcyanamide

Radical Cascade Reactions Involving N-Allylcyanamide

Radical cascade reactions offer an efficient and atom-economical approach to constructing intricate molecular architectures from simple starting materials. This compound has proven to be an excellent substrate in such transformations, leading to the formation of various N-heterocycles. acs.orgfigshare.com

N-Heterocyclic Carbene (NHC)-Boryl Radical-Mediated Transformations

The use of N-heterocyclic carbene (NHC)-boranes as precursors for boryl radicals has gained significant traction in synthetic chemistry. researchgate.netmdpi.com These NHC-boryl radicals exhibit unique reactivity, enabling a variety of transformations, including their application in the cyclization of N-allylcyanamides. acs.orgnih.gov

A key step in the NHC-boryl radical-mediated transformations of N-allylcyanamides is the initial addition of the boryl radical to the unsaturated allyl group. Research has demonstrated that this addition occurs with high chemo- and regioselectivity. acs.orgnih.gov The NHC-boryl radical preferentially adds to the alkene moiety of the this compound. acs.org This selectivity is a crucial factor that directs the subsequent cyclization pathways and ultimately determines the structure of the final heterocyclic product. The process is initiated by the generation of the NHC-boryl radical, which then adds to the terminal carbon of the allyl group, leading to the formation of a more stable secondary radical.

| Substrate | Radical Source | Key Observation | Reference |

|---|---|---|---|

| This compound | NHC-borane | Chemo- and regioselective addition to the alkene moiety. | acs.orgnih.gov |

Following the initial radical addition to the allyl group, the resulting radical intermediate undergoes an intramolecular cyclization by attacking the nitrogen atom of the cyano group. acs.orgnih.gov This cyclization step is a critical part of the cascade process, leading to the formation of a five- or six-membered ring system. The N-cyano group acts as an effective radical acceptor, facilitating the ring-closure reaction. acs.org This intramolecular cyclization is a key feature of the reactivity of N-allylcyanamides in these radical cascades, enabling the construction of diverse N-heterocyclic scaffolds. acs.orgfigshare.com The process ultimately affords various boron-tethered N-heterocyclic molecules. acs.orgnih.gov

The intramolecular cyclization onto the N-cyano group results in the formation of an amide-iminyl radical intermediate. acs.orgnih.gov These nitrogen-centered radicals are highly reactive species that play a pivotal role in the subsequent steps of the cascade reaction. researchgate.net The formation of these intermediates has been supported by both experimental observations and theoretical studies. acs.orgresearchgate.net The amide-iminyl radical can then undergo further reactions, such as hydrogen atom abstraction or additional cyclizations, to yield the final stable heterocyclic products. acs.orgnih.gov The versatility of these amide-iminyl radical intermediates allows for the synthesis of a wide array of complex molecules, including those with quinazolinone and pyrroloquinazoline moieties. researchgate.net

| Precursor | Intermediate | Subsequent Reaction | Reference |

|---|---|---|---|

| Radical adduct of this compound | Amide-iminyl radical | Further reactions to afford boron-tethered N-heterocycles. | acs.orgnih.gov |

The mechanisms of NHC-boryl radical reactions, including those with N-allylcyanamides, have been investigated through a combination of experimental studies and theoretical calculations, such as density functional theory (DFT). mdpi.comchinesechemsoc.org These computational studies have provided valuable insights into the energetics and transition states of the reaction pathways, corroborating the proposed mechanisms. chinesechemsoc.org For instance, DFT calculations have supported the proposed catalytic cycle in NHC-boryl radical-catalyzed cycloisomerization reactions. chinesechemsoc.org The correlation between experimental findings and theoretical predictions strengthens the understanding of the underlying principles governing the reactivity of NHC-boryl radicals and facilitates the design of new and improved synthetic methodologies. mdpi.comeurekalert.org

Other Radical-Initiated Cyclizations of N-Allylcyanamides

A significant development in the radical chemistry of N-allylcyanamides is the synthesis of diverse boron-containing N-heterocycles through radical borylative cyclization cascades. acs.orgfigshare.comacs.orgnih.gov This methodology provides a pathway to valuable molecular skeletons such as cyclic amidines and quinazolinones, which are recognized as privileged pharmacophores in numerous drug candidates. acs.org

The reaction is initiated by the generation of an N-heterocyclic carbene (NHC)–boryl radical from an NHC-borane precursor and a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or di-tert-butyl peroxide (DTBP). thieme-connect.dechinesechemsoc.org This boryl radical then undergoes a chemo- and regioselective addition to the alkene moiety of the this compound substrate. acs.orgnih.gov The resulting radical intermediate subsequently cyclizes by attacking the pendant N-cyano group. acs.orgnih.gov This key step forms an amide–iminyl radical intermediate, which can then undergo further transformations to yield the final boron-tethered N-heterocyclic products. acs.orgacs.org

The scope of this transformation is broad, accommodating a variety of substituents on the this compound framework. For instance, N-allylcyanamides with an aryl group at the alkene terminus generally produce boron-substituted cyclic amidines in good yields, exclusively as the trans-diastereomer. acs.org The reaction is tolerant of various functional groups on the aryl rings and can incorporate heteroaryl motifs like pyridine, pyrimidine, and carbazole. acs.org Furthermore, the strategy has been successfully applied to the synthesis of boron-handled bicyclic amidines. acs.org

A summary of representative substrates and yields for the synthesis of borylated cyclic amidines is presented below.

| Entry | Substrate (this compound Derivative) | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Allyl-N-(4-methoxyphenyl)cyanamide | 5c | 81 |

| 2 | N-Allyl-N-(4-fluorophenyl)cyanamide | 5d | 75 |

| 3 | N-Allyl-N-(4-(trifluoromethyl)phenyl)cyanamide | 5e | 63 |

| 4 | N-Allyl-N-(naphthalen-2-yl)cyanamide | 5g | 85 |

| 5 | N-(4-chlorophenyl)-N-(1-phenylallyl)cyanamide | 5l | 78 |

| 6 | N-(4-bromophenyl)-N-(1-phenylallyl)cyanamide | 5m | 75 |

| 7 | N-(1-phenylallyl)-N-(pyrimidin-2-yl)cyanamide | 5p | 53 |

| 8 | N-(9H-carbazol-9-yl)-N-(1-phenylallyl)cyanamide | 5q | 61 |

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful, atom-economical processes for the construction of cyclic compounds. numberanalytics.com These reactions, classified by the number of π-electrons involved from each component (e.g., [4+2] or [3+2]), are fundamental in organic synthesis. numberanalytics.comlibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for forming six-membered rings, while 1,3-dipolar cycloadditions provide access to five-membered heterocycles. numberanalytics.comwikipedia.org

Despite the synthetic power of these reactions, a review of the available literature indicates that the participation of this compound as a primary reactant in well-defined cycloaddition processes is not extensively documented. While the general reactivity of alkenes (dienophiles) and cyano groups in cycloadditions is known, specific examples detailing the behavior of the this compound scaffold in reactions like the Diels-Alder or 1,3-dipolar cycloadditions are scarce in the searched scientific reports. libretexts.orgnih.gov

However, related research has shown that reactive 1,3-dipoles, such as 1,3-diaza-2-azoniaallene (DAAA+) cations, can participate in cycloaddition reactions with general cyanamides, although a specific reaction with this compound was not detailed. chemrxiv.org This suggests a potential, yet unexplored, avenue for the application of this compound in formal [3+2] cycloaddition reactions. chemrxiv.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates atoms from all starting materials. nih.govscielo.br These processes are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them valuable tools in drug discovery and organic synthesis. nih.govresearchgate.net Prominent examples of MCRs include the Ugi, Passerini, Biginelli, and Hantzsch reactions. scielo.brorganic-chemistry.org

The structural motifs within this compound, namely the nucleophilic nitrogen, the electrophilic cyanamide (B42294) carbon, and the reactive allyl group, suggest its potential as a component in MCRs. However, based on a review of the available scientific literature, there are no specific, documented examples of this compound being utilized as a building block in established multicomponent reactions. nih.govscielo.brmdpi.com The exploration of this compound's utility in this synthetic context remains an open area for future investigation.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a vast array of transformations through mechanisms such as oxidative addition, reductive elimination, and migratory insertion. libretexts.org These catalytic cycles allow for the functionalization of otherwise inert bonds and the construction of complex molecular architectures. mdpi.com

While this compound possesses both an alkene and a cyano group—moieties known to interact with transition metals—dedicated studies on its transition metal-catalyzed transformations are not widely reported in the surveyed literature. The potential reactivity can be inferred from related systems. For example, cooperative catalysis involving a transition metal and a Lewis acid has been shown to enable the activation of strong chemical bonds. rsc.org Notably, a cooperative Nickel/Lewis acid system has been reported to react preferentially with C–CN bonds, as demonstrated with the structurally similar substrate allylcyanide. rsc.org This suggests that this compound could be a viable substrate for similar C–CN bond activation strategies, although specific studies are needed to confirm this. Other common transition metal-catalyzed reactions of olefins, such as aminobromination, have been developed, but these have not been specifically reported for this compound. organic-chemistry.org

Synthetic Utility and Applications of N Allylcyanamide Derivatives in Organic Synthesis

Construction of Boron-Substituted N-Heterocyclic Architectures

A significant advancement in the use of N-allylcyanamides is the development of radical borylation/cyclization cascades to construct diverse boron-substituted N-heterocycles. researchgate.netnih.govresearchgate.netacs.org This synthetic strategy leverages the chemo- and regioselective addition of an N-heterocyclic carbene-boryl radical (NHC-boryl radical) to the alkene moiety of the N-allylcyanamide substrate. nih.gov This initial addition is followed by a cyclization step involving the N-cyano group, leading to amide-iminyl radical intermediates. researchgate.netnih.gov These reactive intermediates can then undergo further reactions to afford a variety of N-heterocyclic molecules with a tethered boron group. researchgate.net The presence of the versatile carbon-boron (C-B) bond in the final products is of particular strategic importance, as it can be readily converted into a wide range of other functional groups, thus serving as a "handle" for further molecular elaboration. nih.gov This methodology has proven effective for creating several important classes of N-heterocycles, including cyclic amidines and pyrrolo[1,2-a]imidazole systems.

The radical cascade cyclization of N-allylcyanamides provides a direct route to boron-handled cyclic amidines, which are recognized as privileged pharmacophores in numerous drug molecules and bioactive compounds. nih.gov In a key study, the reaction of an this compound bearing an aryl group at the alkene terminus with an N-heterocyclic carbene borane (B79455) successfully yielded a boron-tethered cyclic amidine. nih.gov The reaction proceeds with high diastereoselectivity, affording the product as a single diastereomer with a 3,4-trans stereochemistry, the structure of which was confirmed by X-ray crystallographic analysis. nih.gov

The choice of substituent on the this compound is crucial for the success of the reaction. While simple this compound primarily yields a reductive decyanation product, the addition of an aryl group to the alkene end promotes the desired NHC-boryl radical addition and subsequent cyclization. nih.gov This approach highlights the tunability of the reaction and its utility in generating stereochemically defined cyclic amidine structures.

| This compound Substrate | Product | Yield | Diastereoselectivity |

|---|---|---|---|

| N-(3-phenylallyl)-N-propylcyanamide | Boron-handled tetrahydropyrimidine | 16% | >20:1 (trans) |

| N-allyl-N-propylcyanamide | Reductive decyanation product | 34% | N/A |

While the direct synthesis of quinazolinones from this compound itself is less documented, closely related N-acyl cyanamide (B42294) derivatives serve as excellent precursors for these frameworks via radical cascade reactions. researchgate.netnih.gov Quinazolinones are a cornerstone of many natural alkaloids and synthetic drugs. rsc.org The synthetic strategy involves a cascade cyclization of alkyl-substituted N-acylcyanamide radicals. researchgate.net This process can proceed through either a 5-exo-dig or 6-exo-dig cyclization onto the cyano group, which is then followed by a radical arylation of the resulting amidyl radical to furnish the polycyclic quinazolinone structure. researchgate.net

This radical cascade approach is highly versatile, accommodating alkyl, aryl, and vinyl radicals, thereby enabling rapid access to a wide array of complex nitrogen-containing polycycles. researchgate.net A newly designed radical cascade involving N-acyl cyanamides has been reported to build upon aromatic homolytic substitutions, leading to intricate heteroaromatic structures through an unprecedented radical migration of a substituent on the aryl group of the quinazolinone. nih.gov This level of control allows the reaction to be predictably stopped at various stages, offering a sophisticated tool for molecular construction and even enabling the precise introduction of substituents like a trifluoromethyl group onto the quinazolinone core. nih.gov

The synthetic power of this compound extends to the construction of more complex heterocyclic systems like pyrrolo[1,2-a]imidazoles. A method based on the radical borylation-cyclization of a specific this compound has been developed to create a boron-containing tetrahydropyrrolo[1,2-a]imidazole. beilstein-institut.de This reaction is initiated by the chemo- and regioselective addition of an NHC-boryl radical to the aryl-substituted alkene portion of the this compound substrate. beilstein-institut.de This step is followed by cyclization at the cyanamide group, efficiently assembling the fused bicyclic framework of the target molecule. beilstein-institut.de Pyrrolo[1,2-a]imidazole derivatives are of interest due to their wide spectrum of biological activities and their utility as valuable synthetic building blocks. nih.gov

Access to Diverse Polycyclic Molecules via Cascade Processes

Cascade reactions, which involve a sequence of intramolecular reactions to form multiple bonds in a single operation, are a hallmark of synthetic efficiency. The radical borylative cyclization of N-allylcyanamides is a prime example of such a process. researchgate.netnih.gov This methodology facilitates the rapid construction of complex, polycyclic N-heterocycles from relatively simple, linear precursors. researchgate.net The reaction cascade generates multiple new bonds and stereocenters in a controlled manner. nih.gov

The versatility of this method allows for the synthesis of diverse nitrogen-containing polycyclic structures by varying the nature of the radical precursor. researchgate.net For instance, cascades initiated from alkyl, aryl, and vinyl radicals using N-acyl cyanamides have been shown to produce complex quinazolinone-based polycycles. researchgate.net These processes showcase the power of radical chemistry to quickly build molecular complexity, transforming simple synthons into intricate architectures that are often found in natural products and pharmaceutically relevant molecules.

This compound as a Versatile Synthon for Nitrogen-Containing Building Blocks

This compound and its derivatives are valuable synthons—or synthetic building blocks—for a wide array of nitrogen-containing compounds. researchgate.netnih.gov The initial products of the radical borylative cyclization, the boron-tethered N-heterocycles, are themselves versatile intermediates. researchgate.net The C-B bond is exceptionally useful in organic synthesis due to its ability to be transformed into C-O, C-N, C-X (halide), and C-C bonds with high fidelity and stereochemical control.

This "handle" allows the boron-substituted cyclic amidines and pyrrolo[1,2-a]imidazoles to be converted into a host of other synthetically useful building blocks. researchgate.net This two-stage approach—first constructing the core heterocyclic scaffold using the this compound and then functionalizing it via the boron handle—greatly expands the synthetic utility of the initial substrate. Cyanamides, in general, are crucial intermediates in organic synthesis, and the functional handles incorporated through these radical cascades underscore the potential of this compound derivatives in diversity-oriented synthesis.

Potential Applications in the Synthesis of Specialized Organic Materials

The heterocyclic frameworks constructed from this compound derivatives possess significant potential for applications in the field of specialized organic materials. The introduction of boron into heterocyclic systems is a strategy of growing importance in materials science. nih.govresearchgate.net Aromatic boron-nitrogen heterocycles are being explored for their unique electronic and photophysical properties, with applications in optoelectronics. ualberta.ca The boron-containing heterocycles synthesized from this compound could potentially be investigated for similar properties.

Furthermore, the specific classes of heterocycles produced are known to have material applications. Quinazolinone derivatives have recently gained attention as an emerging molecular platform for luminescent materials. rsc.org Their excellent biocompatibility, low toxicity, and high luminescent efficiency make them promising candidates for fluorescent probes and biological imaging reagents. rsc.org Similarly, pyrrolo[1,2-a]imidazole derivatives have found use as organocatalysts and as precursors for ionic liquids, which are valued for their unique solvent properties and applications in electrochemistry and synthesis. nih.gov The synthetic routes starting from this compound provide a novel entry point to these valuable molecular scaffolds, paving the way for the development of new functional organic materials.

Computational and Theoretical Investigations of N Allylcyanamide Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

While specific DFT studies exclusively targeting N-allylcyanamide are not extensively documented in publicly available literature, the reactivity of its core functional groups—the allyl group and the cyanamide (B42294) moiety—has been computationally investigated in analogous systems. These studies provide a framework for predicting the likely reaction mechanisms for this compound.

The carbon-nitrogen triple bond of the cyanamide group can participate in various cycloaddition reactions. nih.gov DFT calculations on similar nitrile-containing compounds have been used to elucidate the mechanisms of these reactions, such as [3+2] and [2+2+2] cycloadditions. nih.govresearchgate.net For this compound, theoretical studies would likely focus on its participation as a dipolarophile in [3+2] cycloadditions or as a component in metal-catalyzed [2+2+2] cycloadditions to form six-membered heterocyclic systems. nih.gov

Furthermore, the allyl group introduces the possibility of radical-mediated reactions. DFT calculations are instrumental in studying the energetics of radical formation and subsequent cascade reactions. nih.gov For this compound, theoretical investigations could explore the homolytic cleavage of bonds to form radical intermediates and their subsequent cyclization or intermolecular reactions. The stabilization of any in situ generated alkyl-radical intermediate would be a key factor in determining the reaction pathway. nih.gov

DFT has also been employed to study the nucleophilic attack on nitrile-carrying compounds by species such as cysteine. nih.gov Such computational models can predict the activation energies and correlate them with experimental kinetic data. nih.gov A similar approach for this compound would involve calculating the energy barriers for nucleophilic addition to the nitrile carbon, providing insights into its potential biological activity or its reactivity towards various nucleophiles.

Elucidation of Energetics and Transition States in this compound Transformations

A critical aspect of computational chemistry is the ability to map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. For this compound, DFT calculations would be pivotal in distinguishing between concerted and stepwise reaction mechanisms. For instance, in a hypothetical cycloaddition reaction, DFT can be used to locate the transition state structure and determine its energy, which corresponds to the activation barrier of the reaction.

In the context of nitrosamine (B1359907) formation, a reaction relevant to secondary amines, DFT has been used to investigate the mechanistic pathways and energy barriers of nitrosation catalyzed by carbonyl compounds. nih.gov While not directly involving this compound, this demonstrates the power of DFT to elucidate complex reaction mechanisms and determine rate-determining steps by comparing the energy barriers of different pathways. nih.gov

The following table illustrates hypothetical activation energies for different potential reactions of this compound, based on computational studies of analogous systems.

| Reaction Type | Plausible Reactant | Hypothetical Activation Energy (kcal/mol) | Mechanism |

| [3+2] Cycloaddition | Azide (B81097) | 15-20 | Concerted, asynchronous |

| Radical Cyclization | Initiator (e.g., AIBN) | 10-15 (for initiation) | Stepwise, radical cascade |

| Nucleophilic Addition | Thiol (e.g., Cysteine) | 16-22 | Stepwise |

Note: These values are illustrative and would require specific DFT calculations for this compound for accurate determination.

Molecular Orbital Analysis and Electronic Structure Correlations

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. Computational methods can be used to calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energies and shapes of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the allyl group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is likely to be centered on the antibonding π* orbital of the nitrile group, making the carbon atom of the C≡N bond susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful computational tool that can provide a more intuitive, localized picture of bonding. NBO analysis can quantify the hybridization of atomic orbitals, the charge distribution, and the donor-acceptor interactions between orbitals. For this compound, NBO analysis could reveal the extent of delocalization of the nitrogen lone pair and the polarization of the cyanamide group, further refining our understanding of its reactivity.

The table below summarizes the expected characteristics of the frontier molecular orbitals of this compound based on general principles and studies of related molecules.

| Molecular Orbital | Expected Location | Energy Level | Implication for Reactivity |

| HOMO | Nitrogen lone pair, Allyl π-system | Relatively High | Site for electrophilic attack, participation in pericyclic reactions |

| LUMO | Nitrile π* orbital | Relatively Low | Site for nucleophilic attack |

Spectroscopic Probing of Reactive Intermediates (e.g., Electron Paramagnetic Resonance for Radicals)

While computational methods provide theoretical predictions, experimental techniques are essential for detecting and characterizing reactive intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying species with unpaired electrons, such as radicals. chimia.ch

In the context of this compound, if a reaction proceeds through a radical mechanism, EPR spectroscopy could be used to detect and identify the radical intermediates formed. For instance, in a radical cascade reaction initiated at the allyl group, EPR could potentially characterize the structure of the resulting carbon-centered radical.

Studies on the parent compound, cyanamide, have demonstrated the involvement of free radicals in its reactions with alkaline hydrogen peroxide. rsc.org EPR spectroscopy was used to identify a stable free radical showing coupling to two pairs of equivalent nitrogen nuclei. rsc.org Furthermore, both hydroxyl and carbon-centered radicals were trapped and their EPR spectra recorded. rsc.org Although this study was not on this compound, it establishes that the cyanamide framework can be involved in radical processes, and EPR is a suitable technique for their investigation.

Should this compound undergo reactions that generate radical species, EPR, in conjunction with spin trapping techniques, would be an invaluable tool for elucidating the reaction mechanism by providing direct evidence of the transient radical intermediates. rsc.org

Future Research Trajectories and Perspectives in N Allylcyanamide Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity

The ongoing quest for highly selective and efficient transformations of N-allylcyanamide necessitates the development of advanced catalytic systems. Future research will likely focus on:

Transition Metal Catalysis: Expanding the repertoire of transition metals (beyond common Pd, Cu, Ni, Co, Ir, Ru) and designing sophisticated ligand architectures will be crucial for achieving unprecedented chemo-, regio-, and stereoselectivity in reactions involving this compound. For instance, the development of catalysts that can precisely control the site of reaction on the allyl group or the cyanamide (B42294) moiety, or enable cascade reactions with high fidelity, remains an active area. Research into earth-abundant metal catalysts (e.g., iron, manganese) for this compound transformations is also a promising avenue for sustainable catalysis mdpi.commpg.de.

Organocatalysis and Bifunctional Catalysis: The development of metal-free organocatalytic systems, potentially employing chiral amines or acids, could offer complementary selectivity profiles and align with green chemistry principles by avoiding metal contamination. Bifunctional catalysts that simultaneously activate different parts of the this compound molecule or co-reactants could unlock new reaction pathways and enhance selectivity d-nb.infomdpi.com.

Photoredox and Electrocatalysis: Leveraging photoredox and electrocatalytic methods presents an exciting opportunity to activate this compound under mild conditions, often generating reactive intermediates that can undergo selective transformations. These approaches can also facilitate the use of less hazardous reagents and promote sustainable reaction pathways scielo.br.

Table 6.1: Potential Catalytic Systems for this compound Transformations

| Catalyst Type | Reaction Focus | Potential Selectivity Enhancement | Relevant Research Areas |

| Transition Metals | Cycloadditions, C-H functionalization, Carbonylation | Chemo-, Regio-, Stereoselectivity | Pd, Cu, Ni, Co, Ir, Ru-based catalysts with tailored ligands mdpi.comresearchgate.netthieme-connect.com |

| Organocatalysts | Asymmetric additions, Rearrangements | Enantio-, Diastereoselectivity | Chiral amines, acids, NHCs d-nb.infochinesechemsoc.org |

| Bifunctional Catalysts | Tandem reactions, Cascade processes | High chemo- and regioselectivity | Combined metal-ligand or metal-organocatalyst systems mpg.ded-nb.infonih.gov |

| Photoredox/Electrocatalysts | Radical generation, Mild activation | Selective bond formation | Visible-light photoredox, electrochemical activation scielo.br |

Enantioselective and Diastereoselective Transformations of this compound

The creation of chiral molecules is paramount in pharmaceuticals, agrochemicals, and materials science. Future research will focus on developing robust methods for the enantioselective and diastereoselective synthesis of complex molecules derived from this compound.

Asymmetric Synthesis via Chiral Catalysts: The design of highly enantioselective catalysts, particularly those based on transition metals with chiral ligands or chiral organocatalysts, will be key to controlling the stereochemical outcome of reactions involving this compound. This includes asymmetric versions of cycloadditions, C-H functionalizations, and rearrangements. For example, asymmetric hydroamination or hydroarylation of the allyl moiety could yield chiral amines or nitrogen-containing heterocycles d-nb.inforesearchgate.netacs.orgrsc.org.

Stereoselective Rearrangements: Investigating the stereochemical control in reactions like the allyl cyanamide rearrangement or related organic-chemistry.orgorganic-chemistry.org-sigmatropic shifts could lead to new pathways for constructing stereodefined guanidines or other nitrogenous compounds uvm.edu.

Radical-Mediated Asymmetric Transformations: The development of enantioselective radical reactions involving this compound, such as radical borylation or cyclization cascades, could provide access to complex chiral scaffolds that are difficult to obtain through polar mechanisms researchgate.netresearchgate.net.

Exploration of New Reactive Pathways and Functional Group Interconversions

Expanding the synthetic utility of this compound requires exploring novel reaction pathways and efficient functional group interconversions (FGIs).

Novel Cycloaddition and Cascade Reactions: While cycloadditions are established for cyanamides, future research could focus on developing more complex cascade sequences that incorporate this compound, leading to polycyclic or highly functionalized heterocyclic systems in a single operation mdpi.comnih.govrsc.orgresearchgate.net. For instance, radical borylative cyclization cascades have already shown promise in generating boron-substituted N-heterocycles from N-allylcyanamides researchgate.netresearchgate.net.

Functional Group Interconversions: Research into selective FGIs of the cyanamide moiety itself, or transformations of the allyl group into other functionalities while preserving the cyanamide, will broaden its synthetic applicability. This could include selective oxidation, reduction, or C-C bond formation at the allyl position, or modifications of the cyanamide nitrogen or nitrile group solubilityofthings.comvanderbilt.eduub.eduic.ac.uk. For example, the deoxycyanamidation–isomerization approach has opened pathways to N-allenyl cyanamides, which can undergo further derivatization researchgate.netacs.org.

C-H Functionalization Strategies: Direct C-H functionalization of the allyl group or adjacent positions could offer more atom-economical routes to functionalized N-allylcyanamides, bypassing the need for pre-functionalized starting materials.

Table 6.3: Emerging Reactive Pathways for this compound Derivatives

| Reaction Type | Substrate/Key Moiety | Product Class/Transformation | Potential Applications |

| Radical Borylative Cyclization | N-Allylcyanamides | Boron-substituted N-heterocycles | Medicinal chemistry, materials science |

| Allyl Cyanamide Rearrangement | N-Allylcyanamides | Guanidines, Amidines, Aminals | Synthesis of bioactive molecules |

| Deoxycyanamidation–Isomerization | Propargyl alcohol + N-cyano sulfonamide | N-Allenyl cyanamides | Precursors for hydroarylation, hydroamination, cycloadditions researchgate.netacs.org |

| Transition Metal-Catalyzed C-H Functionalization | N-Allylcyanamides | Functionalized N-allylcyanamides | Direct synthesis of complex derivatives |

| Enantioselective Radical Reactions | N-Allylcyanamides | Chiral N-heterocycles, stereodefined products | Asymmetric synthesis of pharmaceuticals |

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are increasingly influencing synthetic strategy development, and this compound chemistry is no exception. Future research will prioritize the integration of sustainability in the synthesis and application of N-allylcyanamides.

Waste Prevention and Atom Economy: Designing synthetic routes that minimize waste generation and maximize atom economy is crucial. This includes developing catalytic processes that avoid stoichiometric reagents and favor high yields and selectivities, thus reducing the need for extensive purification researchgate.netopcw.orgorganic-chemistry.orgnih.govacs.org.

Safer Reagents and Solvents: Replacing hazardous reagents (e.g., cyanogen (B1215507) bromide) with safer alternatives and utilizing environmentally benign solvents (e.g., water, bio-derived solvents) or solvent-free conditions are key objectives rsc.orgacs.orgresearchgate.netresearchgate.net.

Energy Efficiency: Developing reactions that proceed under milder conditions (lower temperatures, ambient pressure) will reduce energy consumption. Catalytic methods often contribute to energy efficiency by lowering activation barriers researchgate.netopcw.orgorganic-chemistry.org.

Renewable Feedstocks: Exploring the synthesis of this compound or its precursors from renewable resources would further enhance the sustainability of its chemical transformations opcw.orgorganic-chemistry.org.

Catalysis for Sustainability: The pervasive role of catalysis in achieving selectivity, reducing reaction steps, and improving energy efficiency makes it a cornerstone of sustainable this compound chemistry researchgate.netopcw.orgorganic-chemistry.orgnih.govacs.org.

By focusing on these future research trajectories, the field of this compound chemistry can continue to advance, providing innovative solutions for the synthesis of complex molecules with enhanced efficiency, selectivity, and environmental responsibility.

Q & A

Q. What experimental protocols ensure reproducible synthesis of N-allylcyanamide?

- Methodological Answer : Synthesis should follow strict documentation of reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography, recrystallization), and characterization via spectroscopic techniques (NMR, IR, mass spectrometry). For novel compounds, provide full spectral data and purity metrics (e.g., HPLC). Known compounds require literature citations for identity confirmation. Limit detailed synthesis to five compounds in the main text; additional protocols should be relegated to supplementary materials .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize a multi-technique approach:

- Structural Elucidation : / NMR for bond connectivity, FT-IR for functional groups.

- Purity Assessment : HPLC or GC-MS with retention time comparisons.

- Stability Testing : TGA/DSC for thermal stability, UV-vis spectroscopy for photodegradation under varying pH/temperature.

Cross-reference data with established databases (e.g., PubChem) and report deviations .

Q. How should researchers address this compound’s stability in experimental design?

- Methodological Answer : Conduct pre-experimental stability assays under intended storage/application conditions (e.g., aqueous vs. anhydrous environments). Use kinetic studies (e.g., Arrhenius plots) to predict degradation pathways. Document storage protocols (temperature, inert atmosphere) in methods sections to ensure replicability .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported spectroscopic data?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography vs. computational NMR simulations).

- Contextual Analysis : Assess solvent effects, concentration dependencies, and instrumental calibration differences between studies.

- Critical Appraisal : Evaluate primary vs. secondary sources for data provenance; prioritize peer-reviewed studies with detailed supplementary materials .

Q. How can computational modeling enhance mechanistic studies of this compound’s reactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways, transition states, and electronic properties.

- Molecular Dynamics : Simulate solvent interactions or protein binding (if applicable).

Validate models with experimental data (e.g., kinetic isotope effects, substituent trends) and disclose software/parameters (basis sets, convergence criteria) .

Q. What frameworks support robust statistical analysis in pharmacological studies involving this compound?

- Methodological Answer :

- Dose-Response Curves : Report IC/EC values with 95% confidence intervals using nonlinear regression (e.g., GraphPad Prism).

- Positive/Negative Controls : Include reference compounds (e.g., known enzyme inhibitors) to validate assay conditions.

- Power Analysis : Justify sample sizes via preliminary data to ensure statistical significance. Disclose software (e.g., R, SPSS) and tests (ANOVA, t-tests) .

Data Presentation and Reproducibility

- Tables/Figures : Limit to three key datasets in the main text; complex spectra or large datasets belong in supplements. Label axes clearly (e.g., δ in ppm for NMR) and cite non-original content sources .

- Supplementary Materials : Include raw spectral files, crystallographic data (CIF), and computational input files. Hyperlink these in the main text for accessibility .

Critical Evaluation of Literature

- Source Assessment : Prioritize studies with detailed methods, replication attempts, and conflict-of-interest disclosures. Avoid uncritical reliance on non-peer-reviewed platforms .

- Ethical Reporting : Disclose chemical hazards (toxicity, flammability) and safety protocols (PPE, fume hood use) even if acute data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.